molecular formula C24H27N5O3S B4583329 2-[(4-allyl-5-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]-N-(3-methoxyphenyl)acetamide

2-[(4-allyl-5-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]-N-(3-methoxyphenyl)acetamide

Cat. No. B4583329
M. Wt: 465.6 g/mol
InChI Key: TZTONULKXXORAC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions to introduce various functional groups and achieve desired molecular frameworks. For example, the synthesis of acetamides and arylureas derived from specific oxa(thia)diazoles demonstrates the intricate processes involved in creating biologically active molecules with specified structural features (Mazzone et al., 1987). Similarly, the creation of depside derivatives through facile approaches highlights the methodology for constructing compounds with specific substituents and confirmed structures through crystallography (Pengcheng Lv et al., 2009).

Molecular Structure Analysis

The determination of molecular structure is crucial for understanding the potential interactions and reactivity of a compound. Crystallography studies, such as those conducted on depside derivatives, provide essential data on the spatial arrangement of atoms within a molecule, informing its chemical behavior and interaction capabilities (Pengcheng Lv et al., 2009).

Chemical Reactions and Properties

Understanding the chemical reactions and properties of a compound involves studying its reactivity with various reagents and conditions. The investigation into different molecular conformations and their hydrogen bonding in acetamides reveals insights into the structural flexibility and potential reaction pathways of similar compounds (Narayana et al., 2016).

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research has demonstrated the utility of complex molecules in synthesizing novel heterocyclic compounds. For example, the synthesis of novel triazole derivatives and their investigation for antimicrobial activities showcases the importance of such compounds in developing new therapeutic agents (Altıntop et al., 2011). Similarly, the creation of 1,2,4-triazole derivatives focusing on cholinesterase inhibition and molecular docking studies highlights the compound's potential in addressing neurodegenerative diseases (Riaz et al., 2020).

Medicinal Chemistry Applications

The exploration of 1,2,4-triazole and thiadiazole derivatives has been prominent in discovering new medicinal agents. For instance, synthesizing formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as antimicrobial agents indicates the pivotal role of such compounds in combating microbial infections (Sah et al., 2014). This work underscores the diverse applications of complex molecules in synthesizing agents with potential therapeutic benefits.

Enzyme Inhibition for Therapeutic Purposes

Compounds exhibiting enzyme inhibition characteristics are crucial in developing treatments for various ailments. The synthesis and pharmacological evaluation of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as anticonvulsant agents provide an example of how chemical synthesis can lead to significant advancements in pharmacotherapy, particularly in epilepsy treatment (Severina et al., 2020).

properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-[5-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O3S/c1-5-11-29-21(14-22(30)25-19-10-9-16(2)17(3)12-19)27-28-24(29)33-15-23(31)26-18-7-6-8-20(13-18)32-4/h5-10,12-13H,1,11,14-15H2,2-4H3,(H,25,30)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZTONULKXXORAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CC2=NN=C(N2CC=C)SCC(=O)NC3=CC(=CC=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[5-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4-allyl-5-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]-N-(3-methoxyphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-[(4-allyl-5-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]-N-(3-methoxyphenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-[(4-allyl-5-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]-N-(3-methoxyphenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-[(4-allyl-5-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]-N-(3-methoxyphenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-[(4-allyl-5-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]-N-(3-methoxyphenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-[(4-allyl-5-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]-N-(3-methoxyphenyl)acetamide

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